molecular formula C17H25NO2 B146707 (+-)-5-(Hexyloxy)-1-(phenylmethyl)-2-pyrrolidinone CAS No. 136410-32-7

(+-)-5-(Hexyloxy)-1-(phenylmethyl)-2-pyrrolidinone

Cat. No. B146707
M. Wt: 275.4 g/mol
InChI Key: HUPJVMGZLNGJJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+/-)-5-(Hexyloxy)-1-(phenylmethyl)-2-pyrrolidinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as HPH-1 and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism Of Action

The mechanism of action of (+/-)-5-(Hexyloxy)-1-(phenylmethyl)-2-pyrrolidinone is not fully understood. However, it has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It also has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective and anti-tumor properties.

Biochemical And Physiological Effects

(+/-)-5-(Hexyloxy)-1-(phenylmethyl)-2-pyrrolidinone has been shown to have various biochemical and physiological effects. It can enhance cognitive function, improve mood, and reduce anxiety and depression symptoms. It also has neuroprotective effects and can reduce oxidative stress and inflammation. In oncology, it has been shown to inhibit cancer cell growth and induce apoptosis.

Advantages And Limitations For Lab Experiments

The advantages of using (+/-)-5-(Hexyloxy)-1-(phenylmethyl)-2-pyrrolidinone in lab experiments include its potential therapeutic applications, its ability to modulate neurotransmitter activity, and its neuroprotective and anti-tumor properties. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

For (+/-)-5-(Hexyloxy)-1-(phenylmethyl)-2-pyrrolidinone research include exploring its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. Further research is needed to fully understand its mechanism of action and potential side effects. Additionally, studies on its pharmacokinetics and pharmacodynamics are needed to determine the optimal dosage and administration route. Finally, the development of more specific and potent analogs of (+/-)-5-(Hexyloxy)-1-(phenylmethyl)-2-pyrrolidinone may lead to the discovery of new therapeutic agents.

Scientific Research Applications

(+/-)-5-(Hexyloxy)-1-(phenylmethyl)-2-pyrrolidinone has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, it has been shown to have neuroprotective effects and can enhance cognitive function. In psychiatry, it has been studied as a potential treatment for depression and anxiety disorders. In oncology, it has been shown to have anti-tumor effects and can inhibit cancer cell growth.

properties

CAS RN

136410-32-7

Product Name

(+-)-5-(Hexyloxy)-1-(phenylmethyl)-2-pyrrolidinone

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

1-benzyl-5-hexoxypyrrolidin-2-one

InChI

InChI=1S/C17H25NO2/c1-2-3-4-8-13-20-17-12-11-16(19)18(17)14-15-9-6-5-7-10-15/h5-7,9-10,17H,2-4,8,11-14H2,1H3

InChI Key

HUPJVMGZLNGJJK-UHFFFAOYSA-N

SMILES

CCCCCCOC1CCC(=O)N1CC2=CC=CC=C2

Canonical SMILES

CCCCCCOC1CCC(=O)N1CC2=CC=CC=C2

synonyms

(+-)-5-(Hexyloxy)-1-(phenylmethyl)-2-pyrrolidinone

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 3.5 g of 5-(n-hexyloxy)-pyrrolidin-2-one, 1.58 g of potassium hydroxide hydrated to 85% and 0.35 g of tetra-n-butylammonium bromide in 50 cm3 of tetrahydrofuran, there is added, at 20° C. to 25° C. a solution of 3.23 g of benzyl bromide in 20 cm3 of tetrahydrofuran. After agitating for 1 hour at ambient temperature, filtering, evaporating to dryness and chromatographing the residue on silica (eluent: ethyl acetate--n-hexane, 1-2), 3.64 g of the expected product is obtained.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.23 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

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